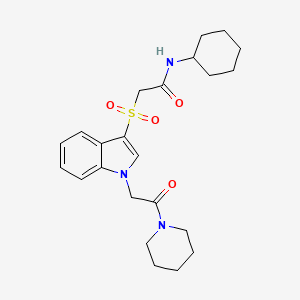

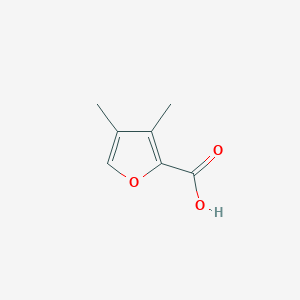

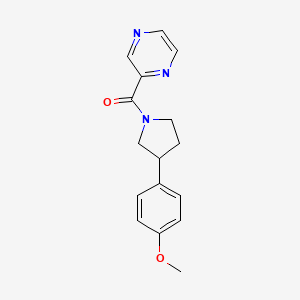

![molecular formula C20H20N2O3 B2651496 4-oxo-N-phenylspiro[chroman-2,4'-piperidine]-1'-carboxamide CAS No. 251088-09-2](/img/structure/B2651496.png)

4-oxo-N-phenylspiro[chroman-2,4'-piperidine]-1'-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-oxo-N-phenylspiro[chroman-2,4’-piperidine]-1’-carboxamide” is a derivative of spiro[chromane-2,4’-piperidine]-4(3H)-one . This compound is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms . It has been proven as one of the most valued scaffolds utilized by several medicinal chemists and pharmacologists to yield therapeutically effective biologicals .

Scientific Research Applications

Central Nervous System Agents

The synthesis of spiro compounds, including those similar to "4-oxo-N-phenylspiro[chroman-2,4'-piperidine]-1'-carboxamide," has been explored for their potential as central nervous system agents. For example, derivatives of spiro[isobenzofuran-1(3H),4'-piperidine] showed marked inhibition of tetrabenazine-induced ptosis, suggesting their potential in treating conditions related to the central nervous system Bauer et al., 1976.

Histone Deacetylase Inhibitors

Spiro[chromane‐2,4′‐piperidine] derivatives have been identified as novel histone deacetylase (HDAC) inhibitors, with potential applications in cancer therapy. These compounds exhibited not only in vitro antiproliferative activities but also improved pharmacokinetic behaviors and in vivo antitumor activities in an HCT‐116 xenograft model Thaler et al., 2012.

c-Met/ALK Inhibitors for Cancer Treatment

A series of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones were designed and synthesized, with one compound identified as a potent and selective c-Met/ALK dual inhibitor. This compound showed significant tumor growth inhibition in vivo, highlighting its potential for cancer treatment Jingrong Li et al., 2013.

Antimycobacterial Agents

Spiro-piperidin-4-ones synthesized through an atom-economic and stereoselective synthesis process showed promising in vitro and in vivo activity against Mycobacterium tuberculosis. One compound, in particular, demonstrated potent activity, suggesting its potential as an antimycobacterial agent Kumar et al., 2008.

properties

IUPAC Name |

4-oxo-N-phenylspiro[3H-chromene-2,4'-piperidine]-1'-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c23-17-14-20(25-18-9-5-4-8-16(17)18)10-12-22(13-11-20)19(24)21-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNEBYDDTVLWRGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2651415.png)

![N-(1H-indazol-6-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2651425.png)

![N1-(2-ethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2651430.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(cyclopentylthio)ethanone](/img/structure/B2651433.png)

![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2651436.png)